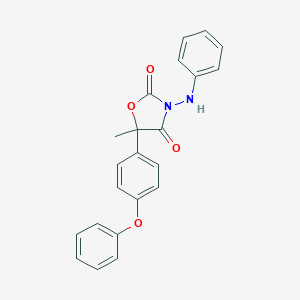

Famoxadone

概要

説明

ファモキサドンは、果菜類、トマト、ジャガイモ、ウリ科植物、レタス、ブドウなどの果樹に発生する様々な真菌病から農産物を保護するために使用される殺菌剤です 。これは、他の殺菌剤とは異なる独自の化学構造と作用機序で知られています。

作用機序

ファモキサドンは、真菌細胞の複合体IIIにおけるミトコンドリア呼吸鎖を阻害することによって、その効果を発揮します。 この阻害は、ATP生産の減少につながり、最終的に真菌細胞の死を引き起こします 。 関与する分子標的には、シトクロムbおよびミトコンドリア呼吸鎖の他の成分が含まれます .

類似の化合物との比較

ファモキサドンは、そのオキサゾリジンジオン構造のために、ストロビルリンなどの他の殺菌剤とは異なります。類似の化合物には、以下が含まれます。

アゾキシストロビン: ミトコンドリア呼吸鎖を標的とする別の殺菌剤ですが、化学構造が異なります。

ファモキサドンは、その独特の化学構造と作用機序により、農業害虫の防除において貴重なツールとなっています。

生化学分析

Biochemical Properties

Famoxadone plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the energy metabolism of fungal cells . This compound interacts with several biomolecules, including cytochrome b-c1 complex subunits and cytochrome c1, heme protein . These interactions disrupt the electron transport chain, ultimately leading to the death of the fungal cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the mitochondrial respiratory chain, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to be highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees . It is also considered a neurotoxicant and a known eye and skin irritant .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the cytochrome b-c1 complex subunits and cytochrome c1, heme protein . By inhibiting the mitochondrial respiratory chain at complex III, this compound disrupts the electron transport chain, leading to decreased ATP production . This inhibition results in the death of fungal cells due to energy depletion.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown distinct temporal effects. The degradation of this compound in cucurbits and soil has been studied, with half-life values ranging from 5.4 to 14.1 days . This compound is easily degraded and does not show stereoselective degradation in cucurbits and soil . Long-term effects on cellular function include its neurotoxicant properties and its ability to bioaccumulate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies, this compound has shown high acute toxicity to Eisenia foetida, with the R-(-)-famoxadone enantiomer presenting 167 times greater toxicity than the S-(+)-famoxadone enantiomer . High doses of this compound have been associated with neurotoxic effects and eye and skin irritation .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation of the parent molecule to mono- and di-hydroxylated derivatives . These metabolites are primarily recovered from the faeces, while metabolites resulting from the cleavage of the oxazolidinedione ring moiety are recovered from the urine . This compound has low acute toxicity when administered by oral, dermal, and inhalation routes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive and aquaporin-dependent transport pathways . It mainly accumulates in the roots of tomato plants with limited translocation capacity to the upper parts . This compound’s low aqueous solubility and volatility contribute to its transport and distribution characteristics .

Subcellular Localization

The subcellular localization of this compound in tomato plants has been studied, showing that it mainly accumulates in the roots . The compound’s activity and function are influenced by its localization within the cells. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its overall efficacy .

準備方法

ファモキサドンは、オキサゾリジンジオン環を形成する一連の化学反応によって合成されます。 合成経路は、一般的に、制御された条件下でフェニルアミンとフェノキシフェニル化合物を反応させて、所望の生成物を形成する反応を含みます 。 工業生産方法では、ファモキサドンの精製と品質管理に、多くの場合、高速液体クロマトグラフィー(HPLC)が使用されます .

化学反応の分析

ファモキサドンは、以下を含む様々な化学反応を起こします。

酸化: ファモキサドンは特定の条件下で酸化され、異なる酸化生成物が生成されます。

還元: 還元反応は、ファモキサドンの化学構造を変化させ、その殺菌特性に影響を与える可能性があります。

置換: ファモキサドンは、官能基が別の官能基に置き換わる置換反応を起こす可能性があり、その活性を変化させる可能性があります.

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

ファモキサドンは、以下を含む幅広い科学研究における応用があります。

化学: ファモキサドンは、その独特の化学構造と反応性について研究されており、新しい殺菌剤の設計に関する洞察を提供しています。

生物学: ファモキサドンに関する研究は、真菌病原体に対するその効果と、作物の真菌病の防除におけるその潜在的な用途に焦点を当てています.

医学: ファモキサドンは主に農業で使用されていますが、その作用機序は、新しい抗真菌治療法を開発するための医学研究において関心を集めています。

産業: ファモキサドンは、農産物に発生する真菌感染から農産物を保護するために、農業産業で使用されており、収量と品質を向上させています.

類似化合物との比較

Famoxadone is unique due to its oxazolidine-dione structure, which sets it apart from other fungicides like strobilurins. Similar compounds include:

Azoxystrobin: Another fungicide that targets the mitochondrial respiratory chain but with a different chemical structure.

Cymoxanil: Often used in combination with this compound for enhanced fungicidal activity.

This compound’s distinct chemical structure and mode of action make it a valuable tool in agricultural pest management.

生物活性

Famoxadone is a fungicide belonging to the class of oxazolidinediones, primarily used in agricultural settings to control various fungal diseases in crops. Its unique mode of action involves the inhibition of mitochondrial respiration in fungi, which ultimately leads to cell death. Understanding the biological activity of this compound is crucial for assessing its efficacy, safety, and environmental impact.

This compound exerts its antifungal effects by inhibiting the enzyme complex III in the mitochondrial respiratory chain. This inhibition disrupts ATP production in fungal cells, leading to energy depletion and subsequent cell death. The compound has shown effectiveness against a range of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.

| Mechanism | Description |

|---|---|

| Target Enzyme | Complex III of the mitochondrial respiratory chain |

| Effect | Inhibition of ATP production leading to cell death |

| Pathogens Affected | Botrytis cinerea, Sclerotinia sclerotiorum, etc. |

Acute and Subchronic Toxicity

Research indicates that this compound has low acute toxicity across various exposure routes (oral, dermal, inhalation). In subchronic studies, mild hepatotoxicity and regenerative hemolytic anemia were observed in rodents at high doses. The NOAEL (No Observed Adverse Effect Level) for chronic toxicity was established at 50 ppm in mice and 7 mg/kg bw/d in rats, indicating a relatively safe profile at recommended usage levels.

Table 2: Summary of Toxicological Findings

| Study Type | Species | Key Findings | NOAEL |

|---|---|---|---|

| Acute Toxicity | Rats | Low toxicity across all routes | - |

| Subchronic Feeding | Mice | Hepatotoxicity, hemolytic anemia | 50 ppm |

| Chronic Feeding | Rats | No carcinogenic effects observed | 7 mg/kg bw/d |

Genotoxicity Studies

Genotoxic potential was assessed through a variety of in vitro and in vivo tests. This compound tested negative for mutagenicity in several assays, including the Ames test and micronucleus assays. However, weak clastogenic effects were noted in some studies involving human lymphocytes.

Table 3: Genotoxicity Assessment

| Test Type | Result |

|---|---|

| Ames Test | Negative |

| Chromosome Aberration | Weak positive |

| Micronucleus Assay | Negative |

Environmental Impact

This compound's low water solubility (59 μg/L at pH 7) limits its environmental mobility, reducing potential risks to aquatic organisms. Studies have shown that it has a low acute toxicity profile for bees and other beneficial insects when applied at recommended doses.

Table 4: Environmental Toxicity Data

| Organism | Endpoint | Result |

|---|---|---|

| Honey Bees | Acute Oral Toxicity | No significant mortality at 1 μg/L |

| Aquatic Larvae | Mortality | NOAEC = 0.085 μg/L |

Case Studies

- Efficacy Against Botrytis cinerea : A field study demonstrated that this compound effectively reduced the incidence of gray mold in strawberries by over 80% when applied during critical growth stages.

- Hepatotoxicity Observations : In a long-term study involving dogs, ocular lesions were noted at high doses (9 mg/kg bw/d), prompting further investigation into the compound's safety margins for non-target species.

特性

IUPAC Name |

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSBWNGDMYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034588 | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Famoxadone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 22 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.80X10-9 mm Hg at 20 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1. | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale cream powder | |

CAS No. |

131807-57-3 | |

| Record name | Famoxadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famoxadone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMOXADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140.3-141.8 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。